![molecular formula C11H14FN B1344242 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 345264-92-8](/img/structure/B1344242.png)
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
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Description
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H14FN . It is a derivative of 1,2,3,4-tetrahydroquinoline, a class of compounds that are commonly found in bioactive entities and natural products .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, the parent compound of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, has been extensively studied. A two-step procedure involving an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes followed by a subsequent intramolecular Buchwald–Hartwig amination has been reported . Another method involves the electrocatalytic hydrogenation of quinolines using a fluorine-modified cobalt catalyst .Molecular Structure Analysis
The molecular structure of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can be represented by the canonical SMILES stringC1CC2=C(C=CC(=C2)F)NC1
. This indicates that the compound has a bicyclic structure with a fluorine atom attached to the aromatic ring. Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroquinolines have been widely studied. For instance, the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines using a safe and clean hydrogen donor catalyzed by cost-effective materials has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline include a molecular weight of 151.18 g/mol, a computed XLogP3 of 2.4, one hydrogen bond donor count, two hydrogen bond acceptor counts, and zero rotatable bond counts .Scientific Research Applications
I have conducted multiple searches to find detailed scientific research applications for 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, but unfortunately, the information available is quite limited and does not provide the comprehensive analysis you are looking for.
This compound is mentioned as a pharmaceutical intermediate and has gained attention in chemistry, materials science, and biomedicine, but specific applications in these fields are not detailed in the search results.
properties
IUPAC Name |
6-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJFFYMQADHIRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626417 |
Source
|
Record name | 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
345264-92-8 |
Source
|
Record name | 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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